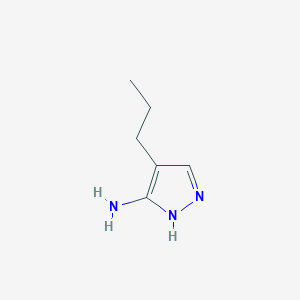

4-Propyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-5-4-8-9-6(5)7/h4H,2-3H2,1H3,(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIAITMRGNSLTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Propyl-1H-pyrazol-3-amine physical and chemical properties

An In-Depth Technical Guide to 4-Propyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, a representative member of this important class of heterocyclic compounds. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogs and established chemical principles to serve as a robust resource for researchers, scientists, and drug development professionals. We will explore its predicted physicochemical properties, detail its spectroscopic signatures for analytical characterization, propose a validated synthetic pathway, and discuss its potential applications in the context of drug discovery.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole and its derivatives represent a versatile class of five-membered, nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[3] The unique electronic properties of the pyrazole ring, conferred by its two adjacent nitrogen atoms—one "pyrrole-like" and one "pyridine-like"—allow for diverse chemical modifications and interactions with biological targets.[4] This versatility has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2]

The metabolic stability of the pyrazole nucleus is a key factor in its increasing use in drug design.[2] The ability to substitute the ring at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound serves as an exemplary building block, featuring a nucleophilic amino group for further derivatization and a lipophilic propyl group at the 4-position, which can be critical for modulating binding affinity and cell permeability. This guide aims to provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented. However, its properties can be reliably estimated based on its structure and data from close analogs such as 4-isopropyl-1H-pyrazol-3-amine and 4-methyl-1H-pyrazol-3-amine.[5][6]

| Property | Value (Estimated) | Rationale / Source |

| Molecular Formula | C₇H₁₃N₃ | Calculated from structure |

| Molecular Weight | 139.20 g/mol | Calculated from formula |

| IUPAC Name | This compound | Standard nomenclature |

| CAS Number | Not available | |

| Appearance | White to off-white solid | Inferred from similar aminopyrazoles |

| XLogP3 | ~1.2 | Estimated based on an increase in lipophilicity from 4-isopropyl analog (XLogP3 = 1.0)[5] |

| Hydrogen Bond Donors | 2 | From the -NH₂ and -NH- groups |

| Hydrogen Bond Acceptors | 3 | From the three nitrogen atoms |

| Polar Surface Area | 54.7 Ų | Based on analogs like 4-isopropyl-1H-pyrazol-3-amine[5] |

| pKa (basic) | ~4-5 | Estimated for the amino group, similar to other aminopyrazoles[7] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO | Inferred from structure and general properties of similar compounds[7] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is critical. The following section outlines the expected spectroscopic data for this compound based on established principles for amine and pyrazole functionalities.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of key functional groups. For a primary amine, two distinct N-H stretching bands are expected.[8][9]

-

N-H Stretch: Two bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretches of the primary amine).[9]

-

C-H Stretch: Multiple bands just below 3000 cm⁻¹ corresponding to the propyl group.

-

N-H Bend: A characteristic bending vibration for the primary amine between 1650-1580 cm⁻¹.[8]

-

C=C / C=N Stretch: Absorptions in the 1600-1450 cm⁻¹ region from the pyrazole ring.

-

C-N Stretch: A band in the 1335-1250 cm⁻¹ range.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR:

-

-NH₂ Protons: A broad singlet, typically in the 3.0-5.0 ppm range. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, which is a definitive test for exchangeable protons.[9][10]

-

Pyrazole C5-H: A singlet expected around 7.0-7.5 ppm.

-

Pyrazole N1-H: A very broad singlet, often further downfield (>10 ppm), which also exchanges with D₂O.

-

Propyl Group (-CH₂CH₂CH₃):

-

A triplet around 2.3-2.6 ppm (2H, α-CH₂), deshielded by the pyrazole ring.

-

A sextet around 1.5-1.8 ppm (2H, β-CH₂).

-

A triplet around 0.9-1.0 ppm (3H, γ-CH₃).

-

-

-

¹³C NMR:

-

Seven distinct carbon signals are expected.

-

Pyrazole Carbons: Three signals in the aromatic region (~100-150 ppm). The carbon bearing the amino group (C3) and the carbon at C5 will be distinct from the propyl-substituted C4.

-

Propyl Carbons: Three signals in the aliphatic region (~10-40 ppm). The α-carbon will be the most downfield of the three due to its proximity to the aromatic ring.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The compound contains three nitrogen atoms. According to the Nitrogen Rule, its nominal molecular weight is odd (139), so the molecular ion peak (m/z) will be at an odd number.[11]

-

Major Fragments: Common fragmentation would involve cleavage of the propyl group. Expect to see significant peaks corresponding to the loss of an ethyl radical (M-29) or a propyl radical (M-43).

Synthesis and Reactivity

Synthetic Strategy

A robust and common method for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[12] A plausible route to this compound involves the reaction of 2-cyano-3-propyl-3-oxopropanenitrile (or a similar precursor) with hydrazine hydrate.

Experimental Protocol (Illustrative)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-propyl-3-oxobutanenitrile (1.0 eq) and ethanol to create a ~0.5 M solution.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Extraction: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Chemical Reactivity

-

Amino Group: The 3-amino group is a potent nucleophile and can readily undergo acylation, alkylation, sulfonation, and diazotization reactions, making it an excellent handle for introducing diverse functionalities.

-

Pyrazole Ring: The N1 nitrogen can be alkylated or acylated. The ring itself can undergo electrophilic substitution, although the activating amino group and the alkyl group direct the regioselectivity of these reactions.

Applications in Research and Drug Development

Given the broad biological activities of pyrazole derivatives, this compound is a valuable scaffold for building compound libraries for high-throughput screening.[3] Its structure is relevant to several therapeutic areas:

-

Kinase Inhibitors: Many pyrazole-containing drugs are kinase inhibitors used in oncology.[13] The 3-amino group can serve as a key hydrogen-bonding moiety to interact with the hinge region of a kinase active site.

-

Anti-inflammatory Agents: The pyrazole core is central to COX-2 inhibitors like celecoxib.[3]

-

Antibacterial Agents: Certain substituted pyrazoles have shown potent activity against drug-resistant bacteria.[2] The propyl group could enhance membrane permeability, potentially improving efficacy.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous aminopyrazoles should be used to guide handling procedures.[6][14]

-

General Handling: Use in a well-ventilated fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Hazards: Assumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation based on GHS classifications for similar compounds.[6]

-

First Aid:

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Disclaimer: Always consult a compound-specific SDS when available and perform a thorough risk assessment before beginning any experimental work.

References

- Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.

- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine.

- Fisher Scientific. (2015). SAFETY DATA SHEET - 3-Aminopyrazole.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Amino-1-methyl-1H-pyrazole.

- Biosynth. (2021). Safety Data Sheet.

- PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Oregon State University. (2020). Spectroscopy of Amines.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines.

- ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-3-amine Product Description.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1904-31-0 CAS MSDS (1-Methyl-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 12. dau.url.edu [dau.url.edu]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. biosynth.com [biosynth.com]

- 16. fishersci.com [fishersci.com]

Synthesis pathways for 4-Propyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the Synthesis of 4-Propyl-1H-pyrazol-3-amine

Introduction

Pyrazoles are a cornerstone class of five-membered aromatic heterocycles that feature prominently in medicinal chemistry and drug development. Their unique structural and electronic properties allow them to serve as versatile scaffolds in designing agents with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Notable drugs such as Celecoxib, a potent anti-inflammatory agent, feature a central pyrazole core, underscoring the therapeutic potential of this moiety.[2]

This technical guide focuses on the synthesis of a specific, valuable derivative: this compound. The presence of the 3-amino group provides a critical nucleophilic handle for further molecular elaboration, while the 4-propyl substituent allows for fine-tuning of lipophilicity and steric interactions with biological targets. This combination makes it a highly sought-after building block for constructing complex molecular architectures in drug discovery programs.

This document provides a detailed exploration of the most robust and scientifically validated pathways for the synthesis of this compound, grounded in established chemical principles. We will delve into a retrosynthetic analysis to logically deconstruct the target molecule, present a primary synthesis pathway with a detailed experimental protocol, and explain the causality behind key experimental choices.

Part 1: Retrosynthetic Analysis and Strategic Approach

A retrosynthetic approach is the most logical starting point for designing a viable synthesis. By conceptually breaking down the target molecule, this compound, we can identify the most strategic bond disconnections and reveal the most suitable starting materials.

The most common and reliable method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-difunctionalized three-carbon component and a hydrazine derivative.[3][4] For our target, which possesses a 3-amino group, the key disconnection occurs across the N1-C5 and N2-C3 bonds of the pyrazole ring. This reveals hydrazine as the essential two-nitrogen synthon and a propyl-substituted β-ketonitrile as the three-carbon electrophilic partner. This strategy is highly effective as the nitrile group serves as a precursor to the amine functionality upon cyclization.[5]

Caption: Retrosynthetic analysis of this compound.

This analysis establishes our primary forward synthesis strategy: the cyclocondensation of an appropriately substituted β-ketonitrile with hydrazine.

Part 2: Primary Synthesis Pathway: Cyclocondensation of 2-Formylpentanenitrile

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a robust and widely adopted method involving the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[6][7] In our case, to achieve the desired 3-amino-4-propyl substitution pattern, the ideal precursor is an α-propyl-β-ketonitrile. A highly practical route involves the synthesis of this intermediate followed by its direct cyclization with hydrazine.

The overall transformation can be visualized as a two-stage process:

-

Formation of the β-Ketonitrile Intermediate: This is achieved via a Claisen-type condensation. We will adapt a known procedure for a similar analogue,[8] starting with pentanenitrile (valeronitrile). The nitrile is first treated with a strong base to form a nucleophilic carbanion, which then reacts with an acylating agent like ethyl formate to introduce the formyl group, yielding 2-formylpentanenitrile.

-

Cyclocondensation with Hydrazine: The resulting β-ketonitrile intermediate is then reacted with hydrazine hydrate in an acidic medium. The reaction proceeds via the initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbon of the nitrile group. Subsequent tautomerization yields the aromatic 3-aminopyrazole ring.[5]

Caption: Forward synthesis pathway for this compound.

Part 3: Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology adapted from established procedures for analogous compounds.[8] Researchers should perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of 2-Formylpentanenitrile (Intermediate)

Causality: This step creates the essential 1,3-dielectrophilic precursor. The use of a strong base like sodium ethoxide is critical to deprotonate the α-carbon of the pentanenitrile, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of ethyl formate. An anhydrous environment is crucial to prevent quenching of the base and carbanion.

-

Setup: Equip a 1 L three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: In the flask, add 500 mL of anhydrous diethyl ether. Carefully add 15.3 g (0.225 mol) of sodium ethoxide to the ether with stirring.

-

Reactant Addition: Prepare a mixture of 16.6 g (0.20 mol) of pentanenitrile and 16.3 g (0.22 mol) of ethyl formate. Add this mixture dropwise to the stirred sodium ethoxide suspension over approximately 2 hours.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight (approx. 16 hours). The mixture will likely become a thick slurry.

-

Work-up: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of 13 mL of glacial acetic acid in 50 mL of ether to neutralize the mixture. Filter the resulting solids and wash them with 100 mL of diethyl ether.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) at room temperature. The resulting crude oil is 2-formylpentanenitrile, which should be used directly in the next step without further purification due to its potential instability.

Stage 2: Synthesis of this compound (Final Product)

Causality: This is the key ring-forming step. Hydrazine hydrate acts as the bidentate nucleophile.[2] The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates both the initial hydrazone formation and the subsequent cyclization/dehydration steps. Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization onto the less reactive nitrile group.

-

Setup: To the flask containing the crude 2-formylpentanenitrile from Stage 1, add 200 mL of absolute ethanol.

-

Reagent Addition: With stirring, add 11.0 mL (approx. 0.22 mol) of 99% hydrazine monohydrate, followed by 3.0 mL of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain it for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Purification: The resulting crude oil is purified by silica gel column chromatography. A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) containing a small amount of ammonia (e.g., 0.5% of 7N methanolic ammonia) to prevent the basic amine product from streaking on the acidic silica gel.

-

Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as an oil or a low-melting solid.

Caption: Experimental workflow for the synthesis of this compound.

Part 4: Data Summary and Expected Outcome

The following table summarizes the key parameters and expected outcomes for the described synthesis protocol. Yields are estimated based on reported values for structurally similar compounds.[8]

| Parameter | Stage 1: β-Ketonitrile Formation | Stage 2: Pyrazole Cyclization |

| Key Reagents | Pentanenitrile, Ethyl Formate | Hydrazine Hydrate, Acetic Acid |

| Base/Catalyst | Sodium Ethoxide | Acetic Acid |

| Solvent | Anhydrous Diethyl Ether | Absolute Ethanol |

| Reaction Temperature | Room Temperature | Reflux (~78 °C) |

| Reaction Time | ~16 hours | 12 - 18 hours |

| Purification Method | None (used crude) | Silica Gel Column Chromatography |

| Expected Overall Yield | - | 15 - 25% (from pentanenitrile) |

| Final Product Form | - | Oil or low-melting solid |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-stage process centered on the classical Knorr pyrazole synthesis. The key strategic elements are the initial formation of an α-propyl-β-ketonitrile intermediate via Claisen condensation, followed by its acid-catalyzed cyclocondensation with hydrazine. This pathway utilizes readily available starting materials and relies on well-understood, robust chemical transformations. While the overall yield may be moderate, the methodology is straightforward and scalable, providing drug development professionals with a dependable route to this valuable heterocyclic building block. The inherent reactivity of the 3-amino group offers a versatile anchor for subsequent diversification, making this synthesis a critical starting point for novel pharmaceutical agent discovery.

References

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

-

Yet-Mie, Y., & Abd-Razak, S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Reddy, T. Y., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 7(64), 40496-40503. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Iaroshenko, V. O., & Vilches-Herrera, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1184-1212. [Link]

-

El-Faham, A., et al. (2021). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-866. [Link]

-

Kumar, V., & Aggarwal, M. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 36(2), 185-201. [Link]

-

El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kumar, V., & Aggarwal, M. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 36(2). [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. soc.chim.it [soc.chim.it]

- 6. mdpi.com [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 3-Amino-4-ethylpyrazole synthesis - chemicalbook [chemicalbook.com]

4-Propyl-1H-pyrazol-3-amine: A Technical Guide to its Predicted Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its derivatives are lauded for an extensive spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[5][6][7][8] This technical guide focuses on the predicted biological profile of a specific, yet under-explored derivative: 4-Propyl-1H-pyrazol-3-amine. While direct experimental data for this compound is scarce in publicly accessible literature, this document will synthesize information from closely related analogues to project its potential biological activities, mechanisms of action, and therapeutic applications. By examining the structure-activity relationships of the 3-aminopyrazole core and the influence of alkyl substitutions at the 4-position, we provide a scientifically grounded framework for future research and drug discovery efforts centered on this promising molecule.

The Pyrazole Scaffold: A Privileged Structure in Pharmacology

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement confers unique physicochemical properties, including aromaticity and the ability to act as both hydrogen bond donors and acceptors, making them ideal for interacting with biological targets.[2] The versatility of the pyrazole ring has led to its incorporation into a wide array of therapeutic agents with diverse mechanisms of action.[1][3][4]

Key Therapeutic Areas for Pyrazole Derivatives:

-

Anti-inflammatory: Celecoxib, a selective COX-2 inhibitor, is a well-known example.[3]

-

Oncology: Numerous pyrazole-based compounds are under investigation as inhibitors of various protein kinases.[9][10][11][12]

-

Infectious Diseases: Derivatives have shown antibacterial, antifungal, and antiviral activities.[4][5]

-

Neurodegenerative Disorders: Pyrazole compounds are being explored for their potential to modulate pathways involved in diseases like Alzheimer's and Parkinson's.[13][14][15]

-

Metabolic Disorders: The anti-obesity drug Rimonabant, although withdrawn, contained a pyrazole core.[3]

The 3-Aminopyrazole Moiety: A Key Pharmacophore for Kinase Inhibition

The 3-amino-1H-pyrazole core is recognized as a "privileged scaffold" for the development of kinase inhibitors.[9] This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.

Mechanism of Hinge Binding

The 3-amino group and the adjacent ring nitrogen (N2) of the pyrazole can act as a bidentate hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP. This interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency and selectivity.

Caption: Fig. 1: Hinge binding of 3-aminopyrazole.

Targeted Kinase Families

Derivatives of 3-aminopyrazole have demonstrated potent inhibitory activity against a range of kinase families implicated in cancer and inflammatory diseases:

-

Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known pharmacophore for targeting CDKs, such as CDK16, which are involved in cell cycle regulation.[9] Dysregulation of CDKs is a hallmark of many cancers.[10][11]

-

Fms-like Tyrosine Kinase 3 (FLT3): Modifications of the 1H-pyrazole-3-carboxamide scaffold have yielded potent inhibitors of FLT3, a key target in Acute Myeloid Leukemia (AML).[16]

-

Receptor-Interacting Protein Kinase 1 (RIPK1): A series of 1H-pyrazol-3-amine derivatives have been developed as selective and orally available RIPK1 inhibitors, showing therapeutic potential in inflammatory diseases by protecting against necroptosis.[17]

-

Casein Kinase 1δ/ε (CK1δ/ε): N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as valuable leads for developing CK1δ/ε inhibitors, with potential applications in neurodegenerative disorders and cancer.[18]

-

TANK-Binding Kinase 1 (TBK1): 1H-pyrazolo[3,4-b]pyridine derivatives have been designed as novel and potent TBK1 inhibitors, a target in immunology and oncology.[19]

The Role of the 4-Propyl Substituent: Projecting Biological Activity

The introduction of a propyl group at the 4-position of the 3-aminopyrazole ring is expected to significantly influence its biological activity. This substituent can modulate the compound's properties in several ways:

-

Steric Effects: The propyl group can influence the orientation of the pyrazole core within the binding pocket, potentially enhancing selectivity for certain kinases over others.

-

Hydrophobicity: The increased lipophilicity imparted by the propyl group can improve membrane permeability and oral bioavailability. It can also facilitate interactions with hydrophobic pockets within the target protein.

-

Selectivity: Small modifications on the pyrazole ring, such as the addition of alkyl residues, have been shown to have significant effects on the selectivity profile of kinase inhibitors.[9] The propyl group could be oriented to occupy a specific hydrophobic sub-pocket in a target kinase, thereby increasing affinity and selectivity.

Based on these principles, This compound is projected to be a promising scaffold for developing inhibitors against kinases that possess a hydrophobic pocket adjacent to the hinge-binding region.

Potential Therapeutic Applications

Given the evidence from related compounds, this compound and its derivatives are prime candidates for investigation in the following areas:

Oncology

The antiproliferative and pro-apoptotic potential of pyrazole derivatives is well-documented.[12][16][20] A 4-propyl-3-aminopyrazole scaffold could be optimized to target kinases driving cancer cell proliferation and survival.

Potential Targets: CDKs, FLT3, and other receptor tyrosine kinases.

Experimental Workflow for Anticancer Activity Screening:

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. WO2004033434A1 - Pyrazole compounds for treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 15. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Propyl-1H-pyrazol-3-amine: A Technical Guide to Target Identification and Validation

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a multitude of approved therapeutics with diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative: 4-Propyl-1H-pyrazol-3-amine. By leveraging structure-activity relationships of analogous compounds and established principles of drug discovery, this document will illuminate promising avenues for research and development. We will delve into the rationale behind prioritizing certain target classes, provide detailed experimental protocols for target validation, and present a framework for advancing this molecule through the preclinical pipeline. This guide is intended for researchers, scientists, and drug development professionals seeking to capitalize on the therapeutic promise of novel pyrazole-based entities.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic heterocycle of pyrazole is a versatile building block in drug design.[4][5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a wide array of biological targets.[4] Marketed drugs containing the pyrazole core underscore its therapeutic importance across various disease areas, including inflammation, oncology, and central nervous system disorders.[6][7]

| Drug Name | Therapeutic Area | Mechanism of Action |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist |

| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |

| Stanozolol | Anabolic Steroid | Androgen receptor agonist |

A selection of approved drugs containing the pyrazole scaffold, highlighting their diverse mechanisms of action.

The diverse biological activities of pyrazole derivatives, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial effects, make this scaffold a continuous source of interest for drug discovery programs.[1][2][8]

Potential Therapeutic Targets of this compound

Direct pharmacological data for this compound is not extensively available in the public domain. However, by examining structurally similar compounds, particularly those with the 1H-pyrazol-3-amine core, we can infer and prioritize a set of high-probability therapeutic targets.

Receptor-Interacting Protein Kinase 1 (RIPK1): A Key Mediator of Inflammation and Cell Death

Recent groundbreaking research has identified a 1H-pyrazol-3-amine derivative as a novel, selective, and orally available inhibitor of RIPK1.[9][10] RIPK1 is a critical kinase involved in the regulation of necroptosis, a form of programmed cell death, and inflammatory signaling pathways.[9][10] Aberrant RIPK1 activity is implicated in a range of inflammatory conditions, including inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders.[10]

The structural similarity of this compound to this potent RIPK1 inhibitor suggests that it may also engage this target. The 3-amino group is crucial for interaction with the kinase hinge region, while the 4-propyl substituent could potentially occupy a hydrophobic pocket within the ATP-binding site, thereby influencing potency and selectivity.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of the RIPK1 signaling pathway by this compound.

Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3): Targets in Oncology

Another compelling line of evidence points towards the potential of pyrazole derivatives in cancer therapy. A study on 1H-pyrazole-3-carboxamide derivatives revealed potent inhibitory activity against CDK2/4 and FLT3, key regulators of cell cycle progression and hematopoiesis, respectively.[11] Dysregulation of these kinases is a hallmark of various malignancies, including acute myeloid leukemia (AML).[11]

The 4-amino-1H-pyrazole core of these inhibitors is structurally related to this compound. It is plausible that the 3-amino group of our compound of interest could mimic the hydrogen bonding interactions of the carboxamide, while the 4-propyl group could influence binding to hydrophobic regions of the kinase domain.

Proposed Experimental Workflow for Target Validation:

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Propyl-1H-pyrazol-3-amine Derivatives and Analogues

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, highly promising subclass: 4-Propyl-1H-pyrazol-3-amine derivatives and their analogues. We will explore the synthetic landscape, delve into the mechanistic basis of their biological activity, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is found in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and CNS-related effects.[1][2][3][4] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

The this compound core, in particular, serves as a critical building block and a key pharmacophore. The 3-amino group provides a crucial hydrogen bond donor and a vector for further chemical elaboration, while the 4-propyl group can influence binding pocket interactions and physicochemical properties like lipophilicity. A notable example of a related structure's importance is 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of Sildenafil.[5] This highlights the industrial and therapeutic relevance of this specific substitution pattern.

This guide will focus on derivatives where the 4-propyl and 3-amino groups are conserved, exploring how modifications at other positions (N1, C5, and the 3-amino group itself) impact biological function, with a particular emphasis on their role as kinase inhibitors.[6][7][8]

Synthetic Landscape and Core Methodologies

The synthesis of this compound and its derivatives typically relies on the cyclocondensation of a β-ketonitrile with a hydrazine derivative. This foundational reaction is highly adaptable, allowing for the introduction of diversity at the N1 position.

General Synthesis of the 4-Propyl-3-aminopyrazole Core

The most common and efficient route involves the reaction of 2-propyl-3-oxobutanenitrile with hydrazine hydrate or a substituted hydrazine.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or acetic acid are commonly used as they are polar enough to dissolve the reactants and facilitate the reaction, often without needing stringent anhydrous conditions.

-

Temperature: Refluxing is typically required to provide the necessary activation energy for the condensation and subsequent cyclization.

-

Hydrazine Source: The choice of hydrazine (e.g., hydrazine hydrate for an N1-unsubstituted pyrazole, or phenylhydrazine for an N1-phenyl derivative) is the primary method for introducing diversity at the N1 position.[2]

A generalized workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of the 4-propyl-3-aminopyrazole core.

Derivatization of the 3-Amino Group

The 3-amino group is a versatile handle for further modification, commonly via nucleophilic substitution or amide coupling reactions.[9] For instance, coupling with a pyrimidine or quinazoline moiety is a frequent strategy in the development of kinase inhibitors.[8][10]

Protocol 1: Synthesis of N-(pyrimidin-4-yl)-4-propyl-1H-pyrazol-3-amine Analogue

This protocol describes a representative nucleophilic aromatic substitution to attach a pyrimidine ring, a common scaffold in kinase inhibitors.[8]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 equivalent of this compound and 1.1 equivalents of 4-chloropyrimidine in a suitable solvent such as 2-butanol or DMF.

-

Base Addition: Add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

Rationale: The base is crucial to prevent protonation of the starting amine, which would render it non-nucleophilic. DIPEA is chosen for its steric bulk, which minimizes side reactions.

-

-

Heating: Heat the reaction mixture to 100-120 °C, monitoring by TLC or LC-MS until the starting material is consumed.

-

Rationale: Elevated temperature is required to overcome the activation energy of the SNAr reaction.

-

-

Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution to remove excess acid and base. Wash with brine to remove residual water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

-

Validation: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and HRMS.

Biological Targets and Mechanism of Action

Derivatives of the 3-aminopyrazole scaffold are well-documented as potent inhibitors of protein kinases.[7] Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[7][11]

Primary Target Class: Protein Kinases

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety is a "privileged scaffold" that effectively targets the ATP-binding pocket of many kinases.[8] The pyrazole and pyrimidine rings act as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the adenine portion of ATP, competitively inhibiting the enzyme.

Key Kinase Families Targeted:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them attractive targets for cancer therapy.[8][9]

-

c-Jun N-terminal Kinases (JNKs): Part of the mitogen-activated protein kinase (MAPK) family, implicated in inflammatory diseases and neurodegeneration.[6][7]

-

Casein Kinase 1 (CK1): Dysregulation of CK1 is linked to neurodegenerative disorders and cancer.[10]

-

FMS-like Tyrosine Kinase 3 (FLT3): A key target in Acute Myeloid Leukemia (AML).[9]

Caption: Mechanism of competitive kinase inhibition by pyrazole derivatives.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound core has yielded crucial insights into the structural requirements for potent kinase inhibition.

| Position of Modification | Group | General Effect on Activity | Rationale / Citation |

| 4-Propyl | Alkyl chain length | Optimal length is target-dependent. The propyl group often fits well into hydrophobic pockets adjacent to the ATP binding site. | Provides favorable van der Waals interactions. |

| N1 of Pyrazole | H, Methyl, Phenyl | Small alkyl or aryl groups are generally well-tolerated. Can be used to modulate solubility and cell permeability. | Fills a solvent-exposed region or a shallow pocket.[7] |

| C5 of Pyrazole | H, Methyl, Cyclopropyl | Small, non-polar groups can enhance potency by occupying a small hydrophobic pocket. | Improves binding affinity through hydrophobic interactions.[8] |

| 3-Amino Linker | Amide, Urea, Ether | Amine (as part of a larger scaffold like pyrimidinamine) is often crucial for hinge binding. | Forms key hydrogen bonds with the kinase hinge region.[8][10] |

| Terminal Group | Substituted Aryl/Heteroaryl | Large, decorated groups are essential for potency and selectivity. | Interacts with the solvent-exposed region and can target unique features of a specific kinase.[9] |

Therapeutic Applications and Future Outlook

The primary therapeutic area for these compounds is oncology . Many pyrazole derivatives have shown potent anti-proliferative effects in various cancer cell lines, including leukemia, lung cancer, and pancreatic cancer.[9][10][11]

Beyond cancer, their activity against kinases like JNK suggests potential applications in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and inflammatory disorders (e.g., rheumatoid arthritis).[7]

Future Directions:

-

Selectivity Profiling: A key challenge is designing inhibitors that are highly selective for a single kinase to minimize off-target effects and toxicity.

-

Pharmacokinetic Optimization: Improving properties such as solubility, metabolic stability, and oral bioavailability is crucial for translating potent inhibitors into effective drugs.

-

Novel Targets: Exploring the activity of this scaffold against less-studied kinases (the "dark kinome") could uncover new therapeutic opportunities.[8]

Experimental Protocols: Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a general method for quantifying the inhibitory activity (IC50) of a compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Self-Validating System:

-

Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine) is run in parallel to validate assay performance.

-

Negative Control: DMSO (vehicle) is used to establish the baseline of uninhibited kinase activity.

-

Z'-factor Calculation: This statistical parameter is calculated from the controls to ensure the assay is robust and suitable for screening. A Z' > 0.5 is considered excellent.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Then, dilute this series into the appropriate aqueous assay buffer.

-

Reaction Setup: In a 384-well plate, add:

-

Test compound dilution.

-

Kinase and fluorescently-labeled substrate/peptide.

-

Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

-

-

Initiation: Add ATP solution to start the kinase reaction.

-

Critical Point: The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Reading: After a final incubation period, read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound scaffold is a powerful and versatile platform for the design of novel therapeutics, particularly kinase inhibitors. Its synthetic tractability allows for extensive exploration of chemical space, and a deep understanding of its SAR provides a rational basis for lead optimization. The continued investigation of these derivatives holds significant promise for addressing unmet medical needs in oncology, neurodegeneration, and inflammatory disease.

References

-

Zhao, Y., Dong, Y., Zhang, W., Li, Y., Liu, Y., Wang, F., Zhang, J., & Miao, Z. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Kumar, A., & Kumar, R. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. The Royal Society of Chemistry. [Link]

-

Klier, L., & Karaghiosoff, K. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

-

Sangshetti, J. N., Nagargoje, D. R., & Shinde, D. B. (2017). Synthetic route to 4‐(3‐subsituted‐1H‐pyrazol‐1‐yl) phenyl carboxamides... ResearchGate. [Link]

-

Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M.D., Duckett, D.R., & Kamenecka, T.M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PMC. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Gao, C. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

-

Rodriguez-Soto, J., Ibarra-Alvarado, C., & Brugarolas, P. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. ResearchGate. [Link]

-

Verma, A., & Kumar, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

-

Schade, D., & Lisurek, M. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

-

Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Rodriguez-Soto, J., Ibarra-Alvarado, C., & Brugarolas, P. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. [Link]

-

Trivedi, S., Kumar, S., & Tiwari, A. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Alam, M. J., & Al-Hourani, B. J. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

Kalman, F., & Knapp, S. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Bentouhami, E., & El Kazzouli, S. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

-

Unknown. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]

-

Felts, A. S., & Lindsley, C. W. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Al-Mousawi, S. M. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

-

Gouda, M. A., & Eldien, H. F. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Kumar, A., & Singh, R. K. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules. [Link]

-

Schultheis, M., & Koch, A. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules. [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Solubility and Stability of 4-Propyl-1H-pyrazol-3-amine for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 4-Propyl-1H-pyrazol-3-amine. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond theoretical discussion to offer detailed, field-proven experimental protocols grounded in international regulatory standards. We delve into the causality behind experimental design, from the selection of stress conditions in forced degradation studies to the development of a stability-indicating analytical method. The objective is to equip scientists with the necessary tools to generate a robust physicochemical profile of this molecule, enabling informed decision-making in the drug development pipeline.

Introduction: The Pyrazole Moiety in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile bioisostere for various aromatic systems.[2] this compound, as a substituted aminopyrazole, represents a key building block for the synthesis of novel therapeutic agents.

However, the transition from a promising lead compound to a viable drug candidate is contingent upon its physicochemical properties. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1][5] Therefore, a thorough and early characterization of solubility and stability is not merely a regulatory requirement but a foundational pillar of rational drug design. This guide provides the strategic and methodological basis for such an investigation.

Physicochemical Profile: An Estimation

Direct experimental data for this compound is not extensively published. However, we can infer a preliminary profile based on its structure and data from close analogs like 4-Isopropyl-1H-pyrazol-3-amine.[6] The presence of the primary amine suggests a basic pKa, while the propyl group adds lipophilicity compared to the parent pyrazole.

| Property | Estimated Value / Characteristic | Rationale / Source |

| Molecular Formula | C₆H₁₁N₃ | - |

| Molecular Weight | 125.17 g/mol | Based on 4-Isopropyl-1H-pyrazol-3-amine.[6] |

| Appearance | Likely a crystalline solid | Pyrazole and its derivatives are typically solids at room temperature.[3][7] |

| XLogP3 (Predicted) | ~1.1 | Based on 4-Isopropyl-1H-pyrazol-3-amine; indicates moderate lipophilicity.[6] |

| Hydrogen Bond Donors | 2 (Amine and ring NH) | Structural analysis. |

| Hydrogen Bond Acceptors | 2 (Ring nitrogens) | Structural analysis. |

| Predicted pKa (Basic) | ~4-6 | Estimated based on the aniline-like amine on an electron-rich pyrazole ring. |

Note: These values are predictions and must be confirmed experimentally.

A Practical Guide to Solubility Determination

Solubility dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. Its determination is a critical pre-formulation activity.

Theoretical Underpinnings

The solubility of this compound will be governed by a balance between its lipophilic propyl chain and the polar aminopyrazole core. Key influencing factors include:

-

pH: As a weak base, the compound's solubility is expected to increase significantly in acidic conditions (pH < pKa) due to the formation of the more soluble protonated salt.

-

Temperature: Solubility of most solids increases with temperature, although exceptions exist.[7]

-

Solvent Polarity: The molecule is expected to have higher solubility in polar organic solvents like ethanol and methanol compared to non-polar solvents like hexane.[7]

-

Solid-State Form: The existence of different polymorphs or solvates can lead to significant variations in measured solubility.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[8] This protocol is adapted from established OECD and USP guidelines.[8][9][10][11]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (ensure purity >99%)

-

Selected solvents (e.g., pH 1.2 HCl, pH 6.8 Phosphate Buffer, Water, Ethanol, Propylene Glycol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Preparation: Add an excess amount of the compound to each vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Add a precise volume of the desired solvent to each vial.

-

Agitation: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours). The duration should be sufficient to reach equilibrium, which can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

Phase Separation: Allow the vials to stand undisturbed at the test temperature for a short period to let larger particles settle. Centrifuge the samples at high speed to pellet all undissolved solids. This step is critical to avoid artificially high results.

-

Sampling & Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of known concentrations.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor. Perform the experiment in triplicate for each solvent.

Workflow and Data Presentation

Caption: Workflow for Shake-Flask Solubility Determination.

Table 1: Solubility Data Template for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) | Qualitative Classification |

| 0.1 M HCl (pH ~1.2) | 25 | Experimental Data | e.g., Soluble |

| Phosphate Buffer (pH 6.8) | 25 | Experimental Data | e.g., Sparingly Soluble |

| Deionized Water | 25 | Experimental Data | e.g., Slightly Soluble |

| Ethanol | 25 | Experimental Data | e.g., Freely Soluble |

| Propylene Glycol | 25 | Experimental Data | e.g., Soluble |

Stability Profile and Forced Degradation Strategy

Understanding a molecule's intrinsic stability is mandated by regulatory bodies like the ICH to ensure safety and efficacy.[12] Forced degradation (stress testing) is the cornerstone of this process, helping to identify potential degradation products and develop a stability-indicating analytical method.[12]

Predicted Degradation Pathways

The structure of this compound suggests two primary points of vulnerability:

-

Oxidative Degradation: The primary amine and the electron-rich pyrazole ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products. The presence of oxygen and trace metals can catalyze these reactions.[13][14][15]

-

Hydrolytic Degradation: While the pyrazole ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to degradation.

-

Photodegradation: Aromatic systems can absorb UV light, leading to photolytic cleavage or rearrangement.

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate a degradation level of 5-20%, which is ideal for method development and degradant identification.[12]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate samples for the development of a stability-indicating method.

Materials:

-

Compound solution (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water).[12]

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

-

High-purity water and organic solvents.

-

pH meter.

-

Forced degradation chamber (oven, photostability chamber).

-

Validated stability-indicating HPLC method.

Procedure:

-

Control Samples: Prepare an unstressed solution and a placebo solution (if in formulation) to serve as controls.

-

Acid Hydrolysis: Add HCl to the drug solution to achieve a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60-80 °C) for a set duration. Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: Add NaOH to the drug solution to achieve a final concentration of 0.1 M. Treat similarly to the acid hydrolysis condition, neutralizing with HCl before analysis.

-

Oxidative Degradation: Add H₂O₂ to the drug solution (e.g., 3-30%). Store at room temperature and monitor over time. This reaction can be rapid, so frequent sampling may be necessary.

-

Thermal Degradation: Store the drug solution and solid drug substance in an oven at elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples, along with a time-zero unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradation products. Peak purity analysis using a Photodiode Array (PDA) detector is essential to ensure specificity.[12][16]

Workflow and Data Summary

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. api.kreatis.eu [api.kreatis.eu]

- 10. legislation.gov.uk [legislation.gov.uk]

- 11. govinfo.gov [govinfo.gov]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. netl.doe.gov [netl.doe.gov]

- 14. eprints.um.edu.my [eprints.um.edu.my]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

Navigating the Synthesis and Application of 4-Propyl-1H-pyrazol-3-amine: A Technical Guide for Chemical Researchers

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have cemented its role as a cornerstone in medicinal chemistry. Within this broad class of molecules, 4-substituted-1H-pyrazol-3-amines represent a particularly valuable, yet often underexplored, family of building blocks. This guide focuses on a specific, non-commercially cataloged member of this family: 4-Propyl-1H-pyrazol-3-amine .

Due to its current status as a research chemical requiring custom synthesis, this guide will provide an in-depth exploration of its procurement, potential synthetic routes, and, by examining structurally related compounds, its promising applications in contemporary drug discovery programs. We will delve into the causality behind synthetic choices and provide a framework for its analytical characterization, empowering researchers to confidently incorporate this and similar molecules into their research and development pipelines.

Procurement and Synthesis: A Dual Approach to a Niche Molecule

As of the latest surveys, this compound is not available as a stock item from major chemical suppliers. This necessitates a custom synthesis approach. Several reputable companies specialize in the custom synthesis of complex organic molecules and are equipped to handle multi-step syntheses of heterocyclic compounds like pyrazoles.

Table 1: Prominent Custom Synthesis Service Providers

| Company | Specialization | Key Services |

| Biosynth | Complex organic chemical synthesis, carbohydrates, nucleosides | Route scouting, process development, GMP manufacturing |

| BOC Sciences | Custom synthesis of small molecules, macromolecules, and labeled compounds | Chiral synthesis, bioconjugation, analytical services |

| ChemScene | Building blocks, bioactive small molecules | Custom synthesis, process development, GMP production |

| Hyma Synthesis Pvt. Ltd. | High-end contract research, custom synthesis of complex chemicals | Intermediates and APIs, process optimization |

| Prestwick Chemical | Biologically active compounds and derivatives | Library design, synthesis of metabolites and fluorescent probes |

When engaging a custom synthesis provider, a clear and detailed discussion of the required purity, analytical data (e.g., ¹H NMR, ¹³C NMR, LC-MS), and desired quantity is crucial.

For research groups equipped with synthetic chemistry capabilities, de novo synthesis is a viable alternative. A general and adaptable synthetic strategy for 4-alkyl-1H-pyrazol-3-amines is outlined below.

Experimental Protocol: A General Route to 4-Alkyl-1H-pyrazol-3-amines

This protocol is a generalized procedure based on established pyrazole syntheses and should be optimized for the specific target molecule.

Step 1: Synthesis of the Pyrazole Core

The construction of the aminopyrazole ring is the foundational step. A common and effective method involves the condensation of a β-ketonitrile with hydrazine.

-

Reaction:

-

To a solution of an appropriate β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

-

The reaction mixture is typically refluxed for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude aminopyrazole is purified, often by recrystallization or column chromatography.

-

Step 2: Alkylation at the 4-Position

Introducing the propyl group at the 4-position of the pyrazole ring can be achieved through various methods. One common approach is a Friedel-Crafts-type alkylation or a related reaction.

-

Reaction:

-

The 3-amino-1H-pyrazole (1 equivalent) is dissolved in a suitable solvent.

-

A Lewis acid catalyst is added, followed by the alkylating agent (e.g., 1-halopropane).

-

The reaction is stirred at an appropriate temperature, and the progress is monitored by TLC.

-

Work-up typically involves quenching the reaction, extraction, and purification by column chromatography.

-

The choice of protecting groups for the amine and pyrazole nitrogens may be necessary to control regioselectivity during alkylation.

Sources

Navigating the Synthesis and Handling of 4-Propyl-1H-pyrazol-3-amine: A Technical Safety Guide for Drug Development Professionals

Introduction: The Significance of Pyrazole Derivatives in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6] As researchers delve deeper into the synthesis of novel pyrazole compounds like 4-Propyl-1H-pyrazol-3-amine for potential therapeutic applications, a comprehensive understanding of their safe handling and potential hazards is paramount. This guide provides an in-depth technical overview of the safety and handling guidelines for this compound, drawing upon established principles of chemical safety and data from structurally similar compounds. Given that this is a novel chemical entity, it is prudent to treat it as hazardous until proven otherwise.[7]

Anticipated Hazard Profile and Risk Assessment

GHS Classification of Structurally Similar Pyrazole Derivatives

Data from similar compounds, such as 4-Isopropyl-1H-pyrazol-3-amine and 4-Methyl-1H-pyrazol-3-amine, suggest that this compound should be handled with caution.[8][9] The anticipated GHS classification, based on these analogs, is summarized below.

| Hazard Class | Anticipated Category | Hazard Statement | Source Analogs |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][9][10] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [8][9][10] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [9][10] |

The Role of the Aromatic Amine Moiety

The presence of a heterocyclic aromatic amine (HAA) functional group warrants careful consideration. HAAs, as a class, are known to be potential mutagens and carcinogens, often formed at high temperatures.[11][12][13][14] While the conditions of typical laboratory handling are unlikely to produce the same profile of HAAs found in cooked meats, the inherent reactivity of the amine group necessitates measures to prevent inhalation and skin contact.

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood. This is crucial to minimize the inhalation of any dust or vapors.[7] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is critical to prevent dermal and ocular exposure. The following table outlines the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Standard | Rationale |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard. | ANSI Z87.1 | Protects against splashes and airborne particles. |

| Hands | Nitrile or neoprene gloves. | ASTM F739 or EN 374 | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected. |

| Body | A flame-resistant lab coat worn over long pants and closed-toe shoes. | NFPA 2112 | Protects skin from accidental spills and splashes. |